molecular formula C35H32ClN5O7S B11040843 N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11040843
M. Wt: 702.2 g/mol
InChI Key: SVMZYFZRAULRLP-YLYVUXRMSA-N
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Description

N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a variety of functional groups, including oxazole, benzodioxole, pyrrole, and thienopyridine

Preparation Methods

The synthesis of N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core thienopyridine structure, followed by the introduction of the pyrrole, benzodioxole, and oxazole moieties through a series of condensation and cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups and the pyrrole ring makes it susceptible to oxidation under appropriate conditions.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its diverse functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives and oxazole-containing molecules. Compared to these compounds, N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C35H32ClN5O7S

Molecular Weight

702.2 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C35H32ClN5O7S/c1-19-13-21(17-43-2)27-28(41-11-5-6-12-41)33(49-35(27)38-19)34(42)39-37-16-25-24(29(44-3)31-32(30(25)45-4)47-18-46-31)14-23-15-26(40-48-23)20-7-9-22(36)10-8-20/h5-13,16,23H,14-15,17-18H2,1-4H3,(H,39,42)/b37-16+

InChI Key

SVMZYFZRAULRLP-YLYVUXRMSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)COC

Origin of Product

United States

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